

In-Depth Technical Guide: Azido-PEG3-Sulfone-PEG4-Boc

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG3-Sulfone-PEG4-Boc

Cat. No.: B8106200

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety information, and applications of **Azido-PEG3-Sulfone-PEG4-Boc**, a heterobifunctional linker critical in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

Azido-PEG3-Sulfone-PEG4-Boc is a polyethylene glycol (PEG)-based linker featuring three key functional groups: an azide (N_3) group for click chemistry, a sulfone group that can act as a Michael acceptor, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent functionalization. This combination of functionalities makes it a versatile tool for covalently linking different molecular entities.

Table 1: Physical and Chemical Properties

Property	Value
Molecular Formula	C ₂₃ H ₄₅ N ₃ O ₁₁ S
Molecular Weight	571.68 g/mol
CAS Number	2055023-76-0
Purity	Typically ≥95%
Appearance	White to off-white solid or oil
Solubility	Soluble in DMSO, DMF, DCM

Table 2: Storage and Handling

Parameter	Recommendation
Storage Temperature	-20°C
Handling	Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE). Avoid inhalation, and contact with skin and eyes. Keep away from heat and open flames.

Safety Data Summary

A specific Safety Data Sheet (SDS) for **Azido-PEG3-Sulfone-PEG4-Boc** is not readily available. The following information is based on the safety profiles of structurally similar azide and PEG-containing compounds and should be used as a guideline. A substance-specific risk assessment should always be conducted before use.

Table 3: Hazard Identification and GHS Classification (Anticipated)

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Not Classified	-
Skin Corrosion/Irritation	Category 2	Causes skin irritation.
Serious Eye Damage/Eye Irritation	Category 2A	Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)	Category 3	May cause respiratory irritation.

Table 4: First Aid Measures

Exposure Route	First Aid Instructions
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
Skin Contact	Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Table 5: Fire-Fighting Measures

Parameter	Recommendation
Suitable Extinguishing Media	Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
Specific Hazards Arising from the Chemical	Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, carbon oxides, and sulfur oxides.
Protective Equipment for Firefighters	Wear self-contained breathing apparatus and full protective gear.

Table 6: Accidental Release Measures

Parameter	Recommendation
Personal Precautions	Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.
Environmental Precautions	Should not be released into the environment.
Methods for Cleaning Up	Sweep up and shovel into suitable containers for disposal. Avoid generating dust.

Experimental Protocols and Applications

Azido-PEG3-Sulfone-PEG4-Boc is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). The azide group allows for the attachment of an alkyne-modified E3 ligase ligand via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction. The Boc-protected amine, after deprotection, can be coupled to a POI ligand. The sulfone group can also be utilized for conjugation to thiol-containing molecules via a Michael addition reaction.

General Protocol for PROTAC Synthesis

This protocol outlines a general two-step synthesis of a PROTAC using **Azido-PEG3-Sulfone-PEG4-Boc**.

Step 1: Boc Deprotection and POI Ligand Coupling

- **Dissolution:** Dissolve **Azido-PEG3-Sulfone-PEG4-Boc** in a suitable anhydrous solvent such as dichloromethane (DCM).
- **Boc Deprotection:** Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM). Stir the reaction at room temperature for 1-2 hours.
- **Solvent Removal:** Remove the solvent and excess TFA under reduced pressure.
- **Neutralization:** Dissolve the residue in a suitable solvent like DMF and neutralize the amine salt with a non-nucleophilic base such as diisopropylethylamine (DIPEA).
- **Amide Coupling:** To the solution of the deprotected linker, add the carboxylic acid-functionalized POI ligand (typically 1.0-1.2 equivalents), a coupling reagent such as HATU (1.2 equivalents), and a base like DIPEA (2-3 equivalents).
- **Reaction:** Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.
- **Work-up and Purification:** Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash with aqueous solutions (e.g., saturated NaHCO₃, brine). Dry the organic layer and purify the product by flash column chromatography to yield the POI-linker conjugate.

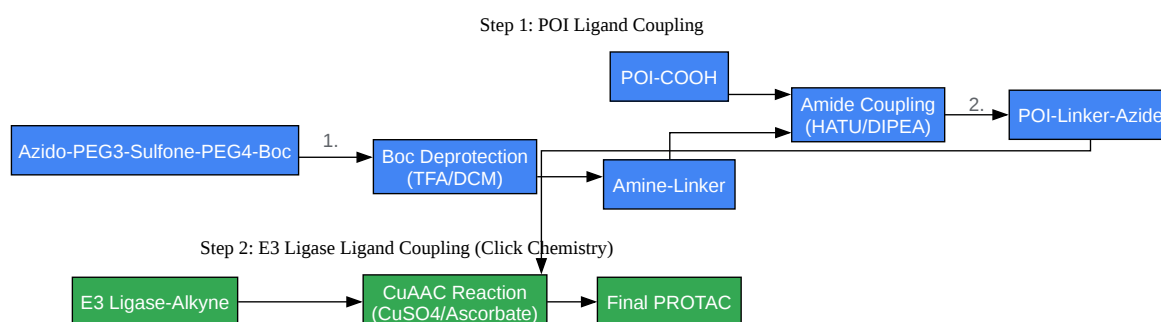
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with E3 Ligase Ligand

- **Dissolution:** Dissolve the purified POI-linker conjugate and the alkyne-functionalized E3 ligase ligand (1.0-1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
- **Catalyst Preparation:** Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.

- Click Reaction: To the solution of the reactants, add the sodium ascorbate solution followed by the CuSO₄ solution. A copper-stabilizing ligand like TBTA can also be added.
- Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
- Purification: Upon completion, purify the final PROTAC molecule by preparative HPLC.

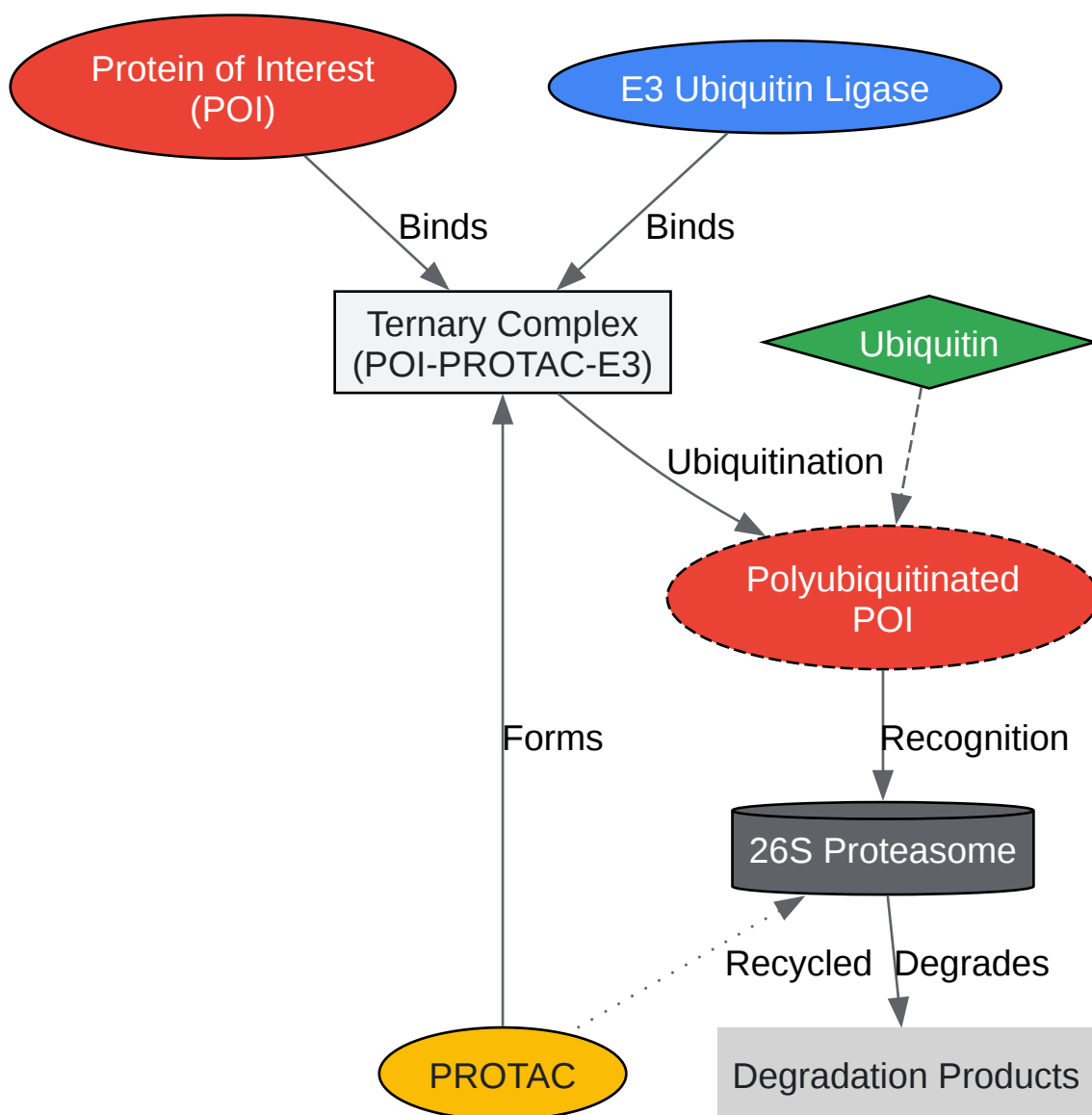
Visualizations

The following diagrams illustrate the key workflows and relationships involving **Azido-PEG3-Sulfone-PEG4-Boc**.



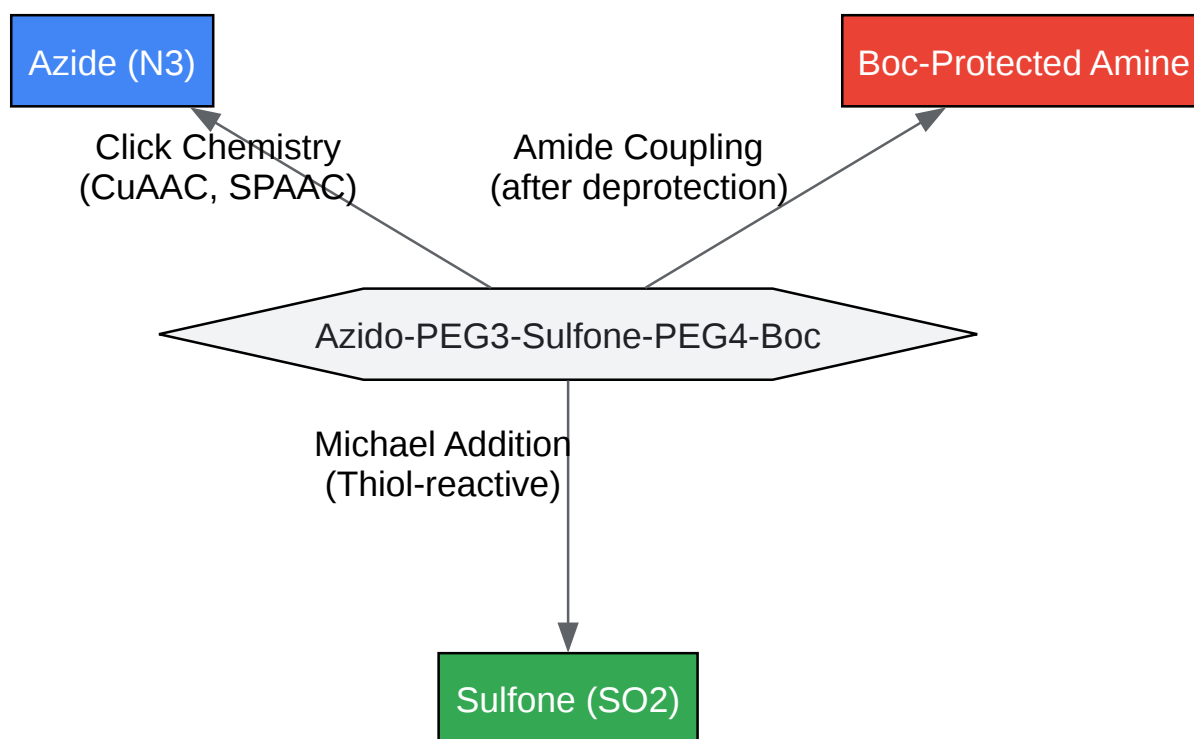
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Caption: General workflow for the synthesis of a PROTAC using **Azido-PEG3-Sulfone-PEG4-Boc**.



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Caption: PROTAC-mediated protein degradation pathway facilitated by the synthesized molecule.



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Caption: Key functional groups of **Azido-PEG3-Sulfone-PEG4-Boc** and their reactivity.

- To cite this document: BenchChem. [In-Depth Technical Guide: Azido-PEG3-Sulfone-PEG4-Boc]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8106200#azido-peg3-sulfone-peg4-boc-safety-data-sheet-sds\]](https://www.benchchem.com/product/b8106200#azido-peg3-sulfone-peg4-boc-safety-data-sheet-sds)

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